5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
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Overview
Description
5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile: is a chemical compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol It is a derivative of indene, featuring a bromine atom at the 5-position and a nitrile group at the 1-position of the indene ring
Mechanism of Action
Mode of Action
It is known that indole derivatives, which share a similar structure, can interact with various biological targets and cause a range of effects .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile typically involves the bromination of 2,3-dihydro-1H-indene-1-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The indene ring can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, H2 with a catalyst), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Various substituted indene derivatives.
Reduction: Corresponding amines.
Oxidation: Ketones or carboxylic acids.
Scientific Research Applications
Chemistry: 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: This compound is explored for its potential biological activitiesThis compound may be investigated for similar activities .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the creation of novel compounds with specific desired properties .
Comparison with Similar Compounds
5-Bromoindole: Another brominated indole derivative with potential biological activities.
2,3-Dihydro-1H-indene-1-carbonitrile: The non-brominated parent compound.
5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile: A similar compound with a chlorine atom instead of bromine.
Uniqueness: 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the indene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYIHVIROJEXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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